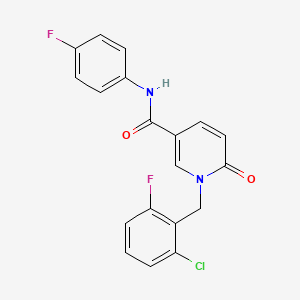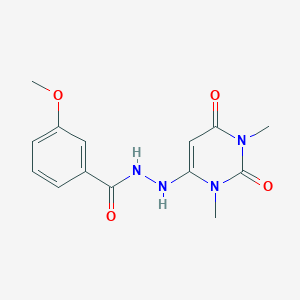![molecular formula C25H30N2O2 B11250339 2'-benzyl-N-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11250339.png)
2'-benzyl-N-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a spirocyclic structure. Let’s break it down:
- The spiro[cyclopentane-1,3’-isoquinoline] portion consists of a cyclopentane ring fused to an isoquinoline ring.
- The benzyl group is attached to the spirocyclic system.
- The N-(2-methylpropyl) group is connected to the nitrogen atom.
- The 1’-oxo indicates a ketone group at the 1’ position.
- Overall, it’s a fascinating compound with potential applications in various fields.
Preparation Methods
- Synthetic routes:
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Reaction conditions:
- We’d need to explore literature sources or conduct computational studies to determine optimal reaction conditions.
- Industrial production:
- Industrial-scale synthesis would require efficient and scalable methods, which remain an area of research.
Chemical Reactions Analysis
- Reactions:
- Given its structure, it could undergo various reactions:
Oxidation: Potentially at the ketone group.
Reduction: Reduction of the ketone or other functional groups.
Substitution: Nucleophilic substitution reactions.
- Given its structure, it could undergo various reactions:
- Common reagents:
- Reagents would depend on the specific reaction.
- Major products:
- Again, this information would require further investigation.
Scientific Research Applications
- Chemistry:
- Potential as a building block for novel spirocyclic compounds.
- Biology:
- Investigate its interactions with biological targets (e.g., receptors, enzymes).
- Medicine:
- Explore its pharmacological properties (e.g., anti-inflammatory, anticancer).
- Industry:
- Evaluate its use in materials science or catalysis.
Mechanism of Action
- Molecular targets:
- Identify receptors, enzymes, or cellular pathways affected by this compound.
- Pathways:
- Investigate downstream effects and signaling pathways.
Comparison with Similar Compounds
- Similar compounds:
- We’d need to search for related spirocyclic structures.
- Examples might include other spiroisoquinolines or spirocyclic amides.
Remember that detailed experimental data and specific references are essential for a comprehensive article.
Properties
Molecular Formula |
C25H30N2O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-benzyl-N-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C25H30N2O2/c1-18(2)16-26-23(28)22-20-12-6-7-13-21(20)24(29)27(25(22)14-8-9-15-25)17-19-10-4-3-5-11-19/h3-7,10-13,18,22H,8-9,14-17H2,1-2H3,(H,26,28) |
InChI Key |
NCNQEQCMKMEYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11250266.png)

![N-[4-(acetylamino)phenyl]-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11250297.png)
![3,3-Diphenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}propanamide](/img/structure/B11250300.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B11250301.png)

![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11250316.png)
![N-(2,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11250330.png)
![4-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11250332.png)
![N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B11250335.png)
![3-[4-(4-Iodobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11250336.png)
![N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B11250341.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B11250346.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide](/img/structure/B11250349.png)
